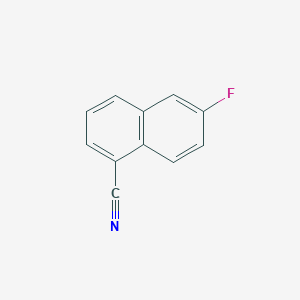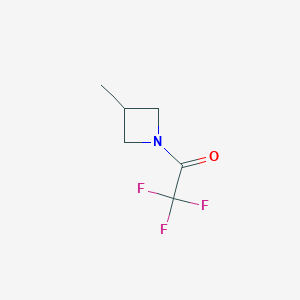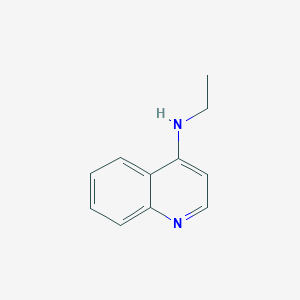
N-Ethylquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N-Éthylquinoléin-4-amine est un dérivé de la quinoléine, un composé organique aromatique hétérocyclique. La quinoléine et ses dérivés sont reconnus pour leur large éventail d'applications en chimie médicinale et industrielle. La N-Éthylquinoléin-4-amine, en particulier, a suscité l'intérêt en raison de ses activités biologiques potentielles et de son rôle d'intermédiaire dans diverses synthèses chimiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la N-Éthylquinoléin-4-amine implique généralement l'alkylation de la quinoléin-4-amine. Une méthode courante consiste à faire réagir la quinoléin-4-amine avec de l'iodure d'éthyle en présence d'une base comme le carbonate de potassium. La réaction est généralement effectuée dans un solvant organique comme le diméthylformamide (DMF) sous reflux.
Méthodes de production industrielle : La production industrielle de la N-Éthylquinoléin-4-amine peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et l'optimisation des conditions réactionnelles peuvent améliorer le rendement et la pureté. Les approches de chimie verte, telles que les réactions sans solvant et l'utilisation de catalyseurs recyclables, sont également explorées pour rendre le processus plus durable .
Analyse Des Réactions Chimiques
Types de réactions : La N-Éthylquinoléin-4-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former des N-oxydes de quinoléine.
Réduction : Les réactions de réduction peuvent la convertir en dérivés de tétrahydroquinoléine.
Substitution : Elle peut participer à des réactions de substitution nucléophile, où le groupe amino peut être remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : Des réactifs comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) sont couramment utilisés.
Réduction : L'hydrogénation catalytique utilisant du palladium sur carbone (Pd/C) est une méthode typique.
Substitution : Des réactifs tels que les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés en conditions basiques.
Principaux produits formés :
Oxydation : N-oxydes de quinoléine.
Réduction : Dérivés de tétrahydroquinoléine.
Substitution : Divers dérivés de quinoléine substitués en fonction du réactif utilisé
4. Applications de la Recherche Scientifique
La N-Éthylquinoléin-4-amine a plusieurs applications dans la recherche scientifique :
Chimie : Elle sert d'intermédiaire dans la synthèse de dérivés de quinoléine plus complexes.
Biologie : Elle est utilisée dans l'étude des interactions enzymatiques et comme sonde dans les dosages biochimiques.
Médecine : Les dérivés de quinoléine, y compris la N-Éthylquinoléin-4-amine, sont étudiés pour leur potentiel en tant qu'agents antipaludiques, anticancéreux et antimicrobiens.
Industrie : Elle est utilisée dans la production de colorants, de pigments et d'autres produits chimiques industriels
5. Mécanisme d'Action
Le mécanisme d'action de la N-Éthylquinoléin-4-amine dans les systèmes biologiques implique son interaction avec diverses cibles moléculaires. Par exemple, dans les applications antipaludiques, les dérivés de quinoléine sont connus pour inhiber la polymérisation de l'hémozoïne, conduisant à l'accumulation d'hème toxique dans le parasite. Cela perturbe les processus métaboliques du parasite et entraîne sa mort. Le composé peut également interagir avec l'ADN et les enzymes, affectant les fonctions cellulaires .
Composés Similaires :
Chloroquine : Un médicament antipaludique bien connu avec une structure de quinoléine similaire.
Hydroxyquinoléine : Utilisée dans diverses applications médicinales.
Amodiaquine : Un autre agent antipaludique avec une structure de 4-aminoquinoléine.
Unicité : La N-Éthylquinoléin-4-amine est unique en raison de sa substitution éthylique spécifique à l'atome d'azote, qui peut influencer son activité biologique et sa réactivité chimique. Cette modification structurale peut améliorer sa solubilité, sa stabilité et son interaction avec les cibles biologiques par rapport à d'autres dérivés de quinoléine .
Applications De Recherche Scientifique
N-Ethylquinolin-4-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, anticancer, and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of N-Ethylquinolin-4-amine in biological systems involves its interaction with various molecular targets. For instance, in antimalarial applications, quinoline derivatives are known to inhibit hemozoin polymerization, leading to the accumulation of toxic heme in the parasite. This disrupts the parasite’s metabolic processes and leads to its death. The compound may also interact with DNA and enzymes, affecting cellular functions .
Comparaison Avec Des Composés Similaires
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxyquinoline: Used in various medicinal applications.
Amodiaquine: Another antimalarial agent with a 4-aminoquinoline structure.
Uniqueness: N-Ethylquinolin-4-amine is unique due to its specific ethyl substitution at the nitrogen atom, which can influence its biological activity and chemical reactivity. This structural modification can enhance its solubility, stability, and interaction with biological targets compared to other quinoline derivatives .
Propriétés
Formule moléculaire |
C11H12N2 |
|---|---|
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
N-ethylquinolin-4-amine |
InChI |
InChI=1S/C11H12N2/c1-2-12-11-7-8-13-10-6-4-3-5-9(10)11/h3-8H,2H2,1H3,(H,12,13) |
Clé InChI |
TTXHGYGDDOYSDB-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC=NC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


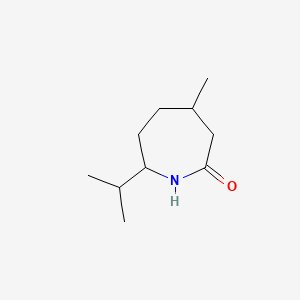
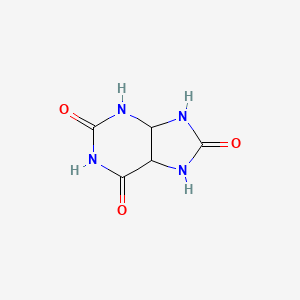
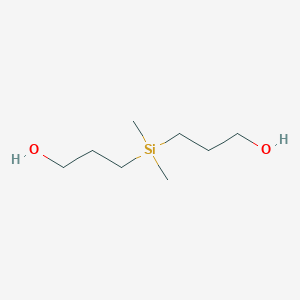
![(NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11914709.png)
![2-[2-(propan-2-yl)-2H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B11914712.png)
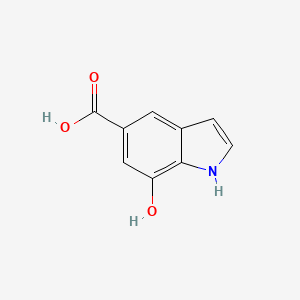

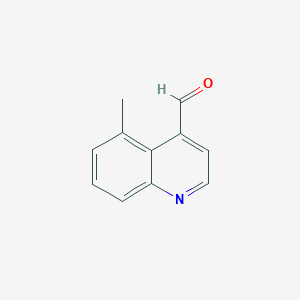
![(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol](/img/structure/B11914730.png)
